molecular formula C18H19N3O4 B2505855 4-(3-(4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile CAS No. 2034240-99-6

4-(3-(4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile

Cat. No. B2505855
CAS RN: 2034240-99-6
M. Wt: 341.367
InChI Key: DQPVXGOYNPZXDB-UHFFFAOYSA-N
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Description

The compound 4-(3-(4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile is a complex organic molecule that appears to be related to various pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups present in the compound suggest that it may have interesting chemical and biological properties. The presence of a piperidine ring, an oxazolidinone moiety, and a benzonitrile group indicates potential for biological activity, as these features are often found in pharmacologically active molecules.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions that typically start with the formation of key intermediates, such as esters or hydrazides, which are then further transformed into the desired products. For example, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved converting organic acids into esters, hydrazides, and subsequently into 1,3,4-oxadiazole-2-thiols before reacting with a piperidine-containing sulfonyl chloride . A similar approach could be envisioned for the synthesis of this compound, with appropriate modifications to incorporate the oxazolidinone and benzonitrile functionalities.

Molecular Structure Analysis

The molecular structure of compounds similar to the one often includes stereochemical elements that can significantly influence their biological activity. For instance, the study of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles showed that the (+) isomers were more potent than the corresponding (-) isomers in their hypotensive actions . This suggests that the stereochemistry of this compound could also be a critical factor in its biological effects.

Chemical Reactions Analysis

The reactivity of compounds containing nitrile and oxazolidinone groups can be quite versatile. For example, 3-(benzothiazol-2-yl)-3-oxopropanenitrile was shown to react with heterocyclic diazonium salts to produce various heterocyclic compounds . This indicates that the nitrile group in this compound could potentially undergo similar reactions, leading to a range of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by spectroscopic techniques, which help elucidate their structure and purity. The synthesized compounds in the study of oxadiazole derivatives were analyzed using modern spectroscopic techniques, confirming their structures . The physical properties, such as solubility, melting point, and stability, would also be important to determine for this compound, as these factors can influence its suitability for further development as a pharmacological agent.

Scientific Research Applications

Synthesis and Chemical Properties

  • Piperidine-based compounds, including derivatives related to 4-(3-(4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile, have been synthesized and explored for their potential in various chemical reactions. These compounds are often studied for their unique chemical properties and potential applications in medicinal chemistry and drug synthesis. For instance, derivatives have been synthesized involving reactions such as cyclization and condensation, demonstrating their versatility in chemical synthesis (Abdel‐Aziz et al., 2009).

Application in Drug Synthesis

  • Research has focused on the synthesis of compounds containing piperidine and related structures for their application in drug development. These include efforts in stereospecific scale-up synthesis of specific receptor agonists, highlighting the role of such compounds in the large-scale production of pharmaceuticals (Hou et al., 2017).

Biological Activities and Potential Therapeutic Uses

  • Piperidine derivatives have been synthesized and evaluated for various biological activities, such as anti-arrhythmic, antibacterial, and anti-leukemic activities. This research is crucial in exploring the therapeutic potential of these compounds in treating various diseases (Khalid et al., 2016).

  • Some piperidine derivatives have shown significant anti-arrhythmic activity, indicating their potential use in cardiovascular medicine (Abdel‐Aziz et al., 2009).

  • Research into the anti-leukemic activity of certain piperidine-based compounds has shown promising results, suggesting their potential application in cancer therapy (Guillon et al., 2018).

Structural and Spectral Analysis

  • The structural and spectral analysis of piperidine derivatives is an important aspect of research, providing insights into their chemical properties and potential applications in various fields, including material science and pharmacology (Karthik et al., 2021).

properties

IUPAC Name

4-[3-[4-(2,4-dioxo-1,3-oxazolidin-3-yl)piperidin-1-yl]-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c19-11-14-3-1-13(2-4-14)5-6-16(22)20-9-7-15(8-10-20)21-17(23)12-25-18(21)24/h1-4,15H,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPVXGOYNPZXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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